

2',4',6'-Trihydroxyacetophenone Monohydrate: Solubility Profile & Technical Guide[1][2]

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Compound of Interest

Compound Name:	2',4',6'-Trihydroxyacetophenone monohydrate
CAS No.:	249278-28-2
Cat. No.:	B1585743

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Executive Summary

2',4',6'-Trihydroxyacetophenone (THAP) monohydrate (CAS: 480-66-0 / 249278-28-2) is an aromatic ketone derivative of phloroglucinol.[1][2] While widely recognized as a specialized matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry—specifically for acidic glycans and oligonucleotides—its high melting point and specific crystal lattice energy present unique solubility challenges.[2][3][4] This guide provides authoritative solubility data, mechanistic insights into solvent interactions, and validated protocols for matrix preparation and purification.[1][2][3]

Physicochemical Characterization

Understanding the molecule's structure is prerequisite to mastering its solubility.[3][4] THAP features a benzene ring substituted with three hydroxyl groups (positions 2, 4,[1][2] 6) and an acetyl group.[2][3][4][5][6]

Property	Value	Technical Note
Molecular Formula		The monohydrate is the stable crystalline form.[2][3][4]
Molecular Weight	186.16 g/mol	Includes the water of hydration.[2][3][4]
Melting Point	219–221 °C	High MP indicates strong intermolecular H-bonding.[2][3][4]
Appearance	Pale yellow/orange needles	Oxidizes slightly upon air exposure (darkens).[2][3]
pKa	~7.76	Weakly acidic due to phenolic hydroxyls.[2][3]

Mechanistic Solubility Insight

The solubility of THAP is governed by the competition between its strong crystal lattice energy (driven by intermolecular hydrogen bonding and

-stacking) and solvation energy.[4]

- **Hydrophilicity:** The three -OH groups facilitate hydrogen bonding with polar protic solvents (Water, Ethanol).[1][2][3]
- **Intramolecular Bonding:** The carbonyl oxygen at position 1 forms a strong intramolecular hydrogen bond with the hydroxyl at position 2 (and 6), effectively "locking" these sites and reducing their availability for solvation.[1][4] This explains why THAP is less soluble in cold water than simple phenols like resorcinol.[3][4]

Solubility Profile in Different Solvents

The following data aggregates empirical observations and standard laboratory protocols.

Solvent	Solubility Rating	Temperature Effect	Application Context
Water	Low (Cold) / High (Hot)	Drastic increase >80°C	Recrystallization. Insoluble in cold water (<5 g/L); soluble in boiling water (~28 g/L). ^{[2][3][4]}
Acetonitrile (ACN)	Moderate	Moderate increase	MALDI. Rarely used pure; typically mixed 1:1 with water. ^{[2][3]}
Ethanol / Methanol	Soluble	Increases with heat	Synthesis. Good for reaction media; moderate solubility allows for solvent-antisolvent precipitation. ^{[2][3][4]}
DMSO	Soluble*	N/A	Stock Solutions. Note: ^{[2][4]} While some sources list "sparingly," it readily dissolves at concentrations required for biological assays (10–50 mM). ^{[2][3]}
Acetone	Soluble	High	Extraction. Useful for dissolving THAP from solid mixtures. ^{[2][3]}
Diethyl Ether	Moderate	N/A	Workup. Used to extract THAP from acidified aqueous synthesis layers. ^{[2][3]}

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Critical Note on "Sparingly Soluble": In pharmaceutical definitions, "sparingly soluble" implies 30–100 parts solvent per 1 part solute.[1][2][3] For THAP, this means you may need significant volume for bulk dissolution in cold solvents, but it is perfectly adequate for analytical concentrations (mg/mL).[1][2]

Validated Experimental Protocols

Protocol A: Preparation of THAP Matrix for MALDI-TOF MS

THAP is the "gold standard" matrix for analyzing oligonucleotides and acidic glycans/glycopeptides in negative ion mode.[3][4]

Reagents Required:

- THAP Monohydrate (High Purity >99.5%)[2][3]
- Acetonitrile (LC-MS Grade)[1][2]
- Ammonium Citrate Dibasic (Crystalline)[2][3]
- Ultrapure Water (18.2 MΩ[2][3]·cm)

Workflow:

- Solvent Prep: Prepare a 50:50 (v/v) Acetonitrile:Water mixture.[2][3][4][7]
- Comatrix Additive: Prepare a separate stock of 50 mg/mL Ammonium Citrate in water.[3][4] (Ammonium citrate is crucial to suppress sodium/potassium adducts which plague oligonucleotide analysis).[2][3][4]
- Matrix Dissolution: Dissolve 18–20 mg of THAP in 1 mL of the ACN:Water solvent.

- Note: Vortex vigorously.[3][4][7][8] If a small amount of solid remains, centrifuge (5 min @ 10,000 rpm) and use the saturated supernatant.
- Final Formulation: Mix the THAP solution and Ammonium Citrate stock in a 9:1 ratio (e.g., 90 μ L THAP solution + 10 μ L Ammonium Citrate).
- Application: Mix analyte 1:1 with this final matrix solution on the target plate.

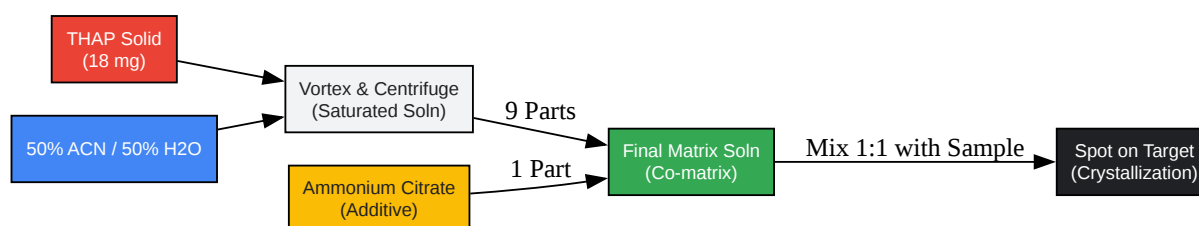


Figure 1: Optimized Workflow for THAP MALDI Matrix Preparation (Oligonucleotides)

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Protocol B: Purification via Recrystallization

Commercial THAP often oxidizes to a brownish color.[3][4] For high-sensitivity applications, recrystallization is required to restore it to pale yellow/white needles.[1][2][3]

- Ratio: Use 35 mL of water per 1 g of crude THAP.
- Dissolution: Heat the water to boiling (100°C) in an Erlenmeyer flask. Add crude THAP.
- Decolorization (Optional): If the solution is dark orange/brown, add activated charcoal (Norite) (~5% by weight of THAP) and boil for 2–3 minutes.
- Hot Filtration: Filter rapidly through a pre-warmed funnel/fluted filter paper to remove charcoal/insolubles.[3][4]
 - Critical: If the funnel is cold, THAP will crystallize in the stem, blocking it.[1][2]
- Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (4°C) for 2 hours.

- Collection: Filter the long, needle-like crystals using vacuum filtration. Wash with a small volume of ice-cold water.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Drying: Dry in a vacuum oven at 40°C or in a desiccator over
• (Avoid high heat >80°C during drying to prevent dehydration/oxidation).[\[3\]](#)[\[4\]](#)

Troubleshooting & Optimization

Issue	Cause	Corrective Action
Precipitation in MALDI Spot	Solvent evaporation too fast	Use a "sandwich" method or add 10% ethanol to retard evaporation rate.
Low Signal (Oligos)	Cation Adducts (Na+, K+)	Ensure Ammonium Citrate is fresh. Do not use TFA with oligonucleotides (causes depurination). [2] [3]
Dark/Brown Matrix	Oxidation	Recrystallize the THAP. [2] [3] [4] Store solid in amber vials under Argon/Nitrogen.
Incomplete Dissolution	Saturation limit reached	Centrifuge the tube. Using a saturated solution is acceptable and often desired for maximum crystallization density. [3] [4]

References

- ChemicalBook. (2024).[\[2\]](#)[\[3\]](#)[\[4\]](#) **2',4',6'-Trihydroxyacetophenone monohydrate** Properties and Safety.[\[2\]](#)[\[3\]](#)
- ProteoChem. (n.d.).[\[2\]](#)[\[3\]](#)[\[4\]](#) THAP MALDI Matrix Protocol and Product Information.[\[2\]](#)[\[3\]](#)
- Organic Syntheses. (1935).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[9\]](#) Phloroacetophenone Synthesis and Purification. Org. [\[3\]](#)[\[4\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Synth. 15, 70.

- Harvard Center for Mass Spectrometry. (2026).[\[2\]\[3\]\[4\]\[7\]](#) MALDI Matrix Recipes and Solvent Systems.[\[3\]\[4\]\[7\]\[8\]\[2\]\[3\]](#)
- Sigma-Aldrich. (2024).[\[2\]\[3\]\[4\]](#) Product Specification: **2',4',6'-Trihydroxyacetophenone monohydrate** for MALDI-MS.[\[2\]\[3\]](#)

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Sources

- 1. CAS 480-66-0: 2',4',6'-Trihydroxyacetophenone | CymitQuimica [cymitquimica.com]
- 2. 2',4',6'-Trihydroxyacetophenone monohydrate | 480-66-0 [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. youtube.com [youtube.com]
- 5. 2',4',6'-Trihydroxyacetophenone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2',4',6'-トリヒドロキシアセトフェノン 一水和物 suitable for matrix substance for MALDI-MS, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. proteochem.com [proteochem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. srdata.nist.gov [srdata.nist.gov]
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